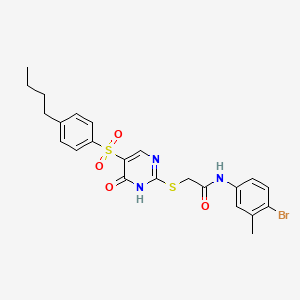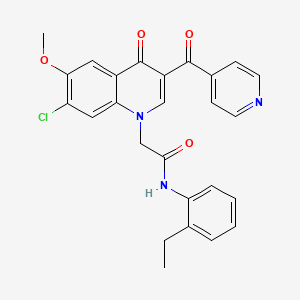
2-(7-chloro-3-isonicotinoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinoline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of functional groups such as the pyridine carbonyl and the ethylphenyl acetamide moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential for understanding its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE
- **2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-PROPYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its structural features allow for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C26H22ClN3O4 |
|---|---|
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
2-[7-chloro-6-methoxy-4-oxo-3-(pyridine-4-carbonyl)quinolin-1-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H22ClN3O4/c1-3-16-6-4-5-7-21(16)29-24(31)15-30-14-19(25(32)17-8-10-28-11-9-17)26(33)18-12-23(34-2)20(27)13-22(18)30/h4-14H,3,15H2,1-2H3,(H,29,31) |
Clé InChI |
IBLBBUIQMHNMKM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)Cl)OC)C(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B11260869.png)
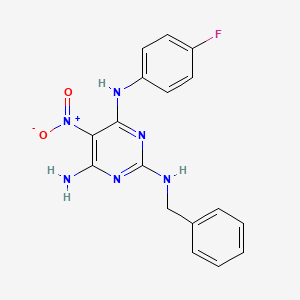
![N1-(2-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260877.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260878.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B11260887.png)
![N-(4-ethoxyphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11260897.png)
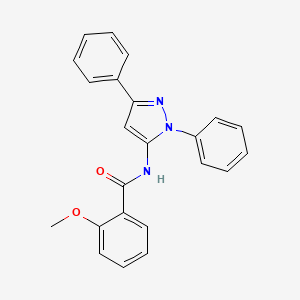
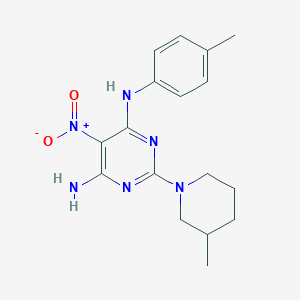
![7-[4-(Acetylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260906.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260915.png)
![1-[4-(Pyrimidin-2-YL)piperazin-1-YL]-2-[6-(pyrrolidine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzothiazin-4-YL]ethan-1-one](/img/structure/B11260916.png)
![2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B11260917.png)
